

Naltriben Mesylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Abstract

Naltriben mesylate is a potent and highly selective antagonist of the δ_2 -opioid receptor, making it an invaluable tool in pharmacological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as a δ -opioid receptor antagonist and a transient receptor potential melastatin 7 (TRPM7) channel activator. Detailed experimental protocols for its synthesis and for the characterization of its binding affinity are provided, along with visual representations of its key signaling pathways.

Chemical Structure and Properties

Naltriben is a derivative of naltrexone, characterized by the fusion of a benzofuran ring to the morphinan skeleton. The mesylate salt enhances its solubility and stability for experimental use.

Chemical Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2',3'-g]isoquinoline-1,8a-diol, methanesulfonate[1] Synonyms: NIH 10924, NTB[1] CAS Number: 122517-78-6[1]



Physicochemical Properties

A summary of the key physicochemical properties of **Naltriben mesylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C26H25NO4 • CH3SO3H	[1]
Molecular Weight	511.6 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1][2]
Purity	≥98%	[2]
Storage	Desiccate at room temperature or store at -20°C for long-term stability.	[2]

Synthesis of Naltriben Mesylate

The synthesis of Naltriben can be achieved via a Fischer indole synthesis from naltrexone. The resulting Naltriben free base is then converted to its mesylate salt.

Synthesis of Naltriben Free Base

A reported green chemistry approach involves the Fischer synthesis of Naltriben from naltrexone hydrochloride and O-phenylhydroxylamine in an aqueous solution of hydrochloric acid.[1][2]

Experimental Protocol:

- Naltrexone hydrochloride and O-phenylhydroxylamine are dissolved in 6.0 N hydrochloric acid.
- The reaction mixture is heated, typically in boiling water, for a specified period to facilitate the Fischer cyclization.[1][2]



- Upon cooling, the product precipitates out of the aqueous solution.
- The crude Naltriben is collected by filtration.
- Further purification can be achieved by recrystallization or chromatography if necessary.

Preparation of Naltriben Mesylate

The mesylate salt is prepared by reacting the Naltriben free base with methanesulfonic acid.

Experimental Protocol:

- Dissolve the purified Naltriben free base in a suitable organic solvent, such as isopropanol or a mixture of dimethylsulfoxide and isopropanol.[3]
- Add one molar equivalent of methanesulfonic acid to the solution.
- The mixture may be gently heated to ensure complete dissolution.
- Cool the solution to allow for the crystallization of Naltriben mesylate. The process can be aided by seeding with a small crystal of the product.[3]
- Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action

Naltriben mesylate exhibits a dual pharmacology, acting as a potent δ_2 -opioid receptor antagonist and as an activator of the TRPM7 ion channel.

Delta-Opioid Receptor Antagonism

Naltriben mesylate is a highly selective antagonist for the δ_2 subtype of the δ -opioid receptor. [4] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4][5][6][7]

Signaling Pathway:

Upon binding of an agonist, the δ -opioid receptor activates the Gi/o protein, leading to the dissociation of its α and β y subunits.[5][7] The G α i subunit inhibits adenylyl cyclase, resulting in

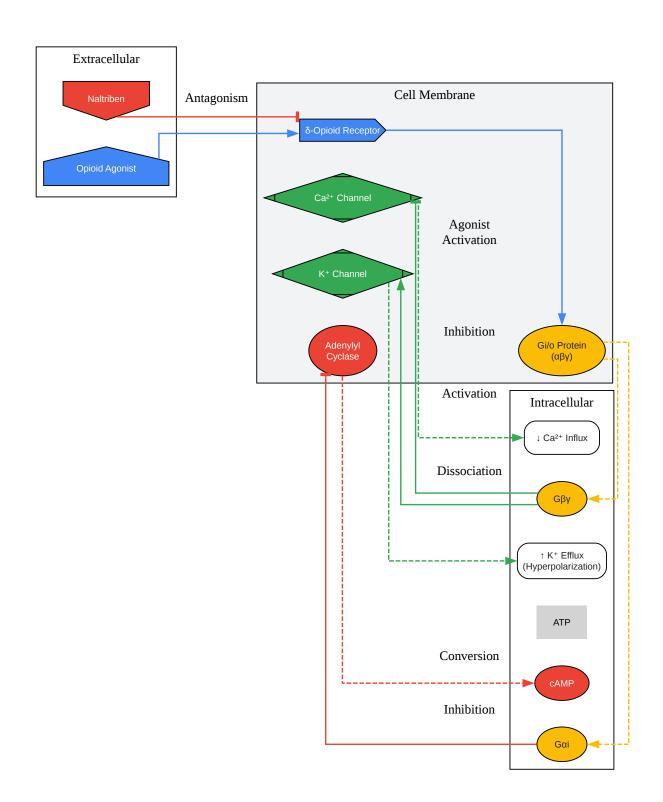


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a decrease in intracellular cyclic AMP (cAMP) levels.[4] The G $\beta\gamma$ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Naltriben, as an antagonist, blocks these effects by preventing agonist binding to the receptor.





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δ-Opioid Receptor Signaling Pathway

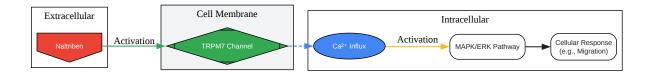


TRPM7 Channel Activation

In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the TRPM7 channel.[8][9][10] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺ and Mg²⁺.

Signaling Pathway:

Naltriben binding to the TRPM7 channel leads to its opening and a subsequent influx of Ca²⁺ into the cell.[8][9] This increase in intracellular Ca²⁺ can then trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9][10] Activation of the MAPK/ERK pathway can influence a variety of cellular processes, including cell migration and invasion.[8][9]



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Naltriben-Induced TRPM7 Signaling

Pharmacological Data

The binding affinity of **Naltriben mesylate** for opioid receptors is typically determined through competitive radioligand binding assays.



Receptor Subtype	Ki (nM)	Cell Line/Tissue	Radioligand	Reference
δ-Opioid Receptor	0.013 - 0.29	CHO cells, Rat Brain	[³H]Naltrindole, [³H]DPDPE	[11][12][13]
μ-Opioid Receptor	12 - 19	COS-7 cells, Rat Cortex	[³H]DAMGO	[11]
к-Opioid Receptor	13 - 152	PC12 cells, Rat Brain	[³ H]U-69,593	[12]

Experimental Protocols Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a general method for determining the inhibitory constant (Ki) of **Naltriben mesylate** at the δ -opioid receptor.

Materials:

- Cell membranes expressing the δ -opioid receptor (e.g., from CHO cells or rat brain tissue)
- Radioligand: [3H]Naltrindole or [3H]DPDPE (D-Pen2, D-Pen5)enkephalin)
- Naltriben mesylate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- · Scintillation cocktail
- Scintillation counter
- 96-well plates



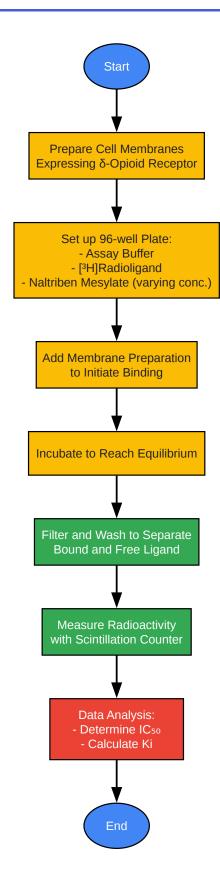
Procedure:

- Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of **Naltriben mesylate**.
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer
 to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Determine the total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand).
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the Naltriben mesylate concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of **Naltriben mesylate** that inhibits 50% of the specific radioligand binding) from the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Competitive Radioligand Binding Assay Workflow



Conclusion

Naltriben mesylate is a critical pharmacological tool for investigating the δ -opioid system and, more recently, the function of the TRPM7 ion channel. Its high selectivity for the δ_2 -opioid receptor allows for the fine dissection of opioid receptor subtype pharmacology. Its activity as a TRPM7 activator opens new avenues for research into the physiological and pathological roles of this ion channel. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the effective utilization of Naltriben mesylate in their studies.

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